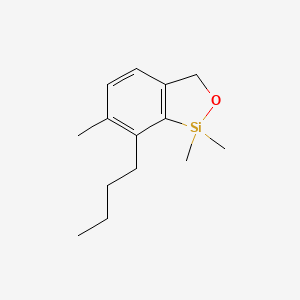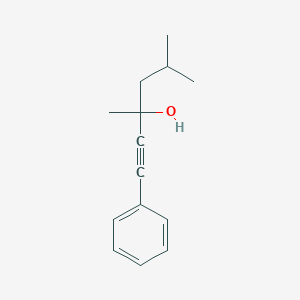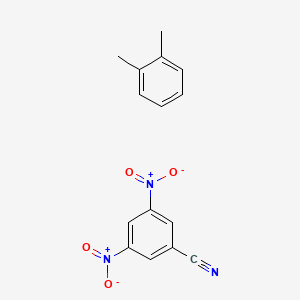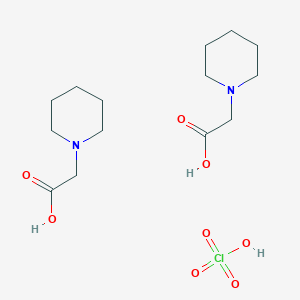
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a base, followed by the addition of ethyl iodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas with Pd/C or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)-1H-tetrazole: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-1-(4-nitrophenyl)-1H-tetrazole: Contains a methyl group instead of an ethyl group, which may influence its physical and chemical properties.
5-Phenyl-1-(4-nitrophenyl)-1H-tetrazole: Contains a phenyl group, which may enhance its stability and alter its biological activity.
Uniqueness
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole is unique due to the presence of both an ethyl group and a nitrophenyl group, which confer specific chemical and biological properties. The ethyl group may enhance the compound’s lipophilicity, while the nitrophenyl group contributes to its potential biological activity.
Propiedades
Número CAS |
143908-96-7 |
|---|---|
Fórmula molecular |
C9H9N5O2 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
5-ethyl-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C9H9N5O2/c1-2-9-10-11-12-13(9)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3 |
Clave InChI |
MBKCUFASHFJHBI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)



![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)



